Researchers have employed (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane as a starting material for the total synthesis of complex natural products like protectin D1, a molecule with anti-inflammatory properties PubChem: .
Studies have explored the use of this compound as a building block in the synthesis of cytopiloyne, a molecule exhibiting anti-diabetic properties PubChem: .
(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane has been utilized as a reagent for the preparation of 4-15N-amino-2-butane-1,2-diol, which is isotopically labeled and serves as a key component in the synthesis of 15N-labeled oligodeoxynucleotides, essential for biological research Sigma-Aldrich: .
(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is a chemical compound characterized by its unique structure, which includes a dioxolane ring and a hydroxyl group. The molecular formula is with a molecular weight of approximately 146.18 g/mol. This compound is notable for its chirality, specifically the (4R) configuration, which plays a crucial role in its biological activity and interactions.
The compound's structure consists of a five-membered dioxolane ring with two methyl groups and a hydroxyethyl substituent. This configuration contributes to its stability and reactivity in various chemical environments .
Research indicates that (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane exhibits various biological activities. It has been studied for its potential as:
These activities make it a candidate for further pharmacological studies .
The synthesis of (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane can be achieved through various methods:
text2,2-Dimethyl-1,3-dioxolane + Ethylene oxide → (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane
(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane finds applications in various fields:
Interaction studies have shown that (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane can interact with various biological molecules:
These interactions are crucial for understanding its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Solketal | C6H12O3; contains a dioxolane ring | Known for its use as a solvent and stabilizer |
1,3-Dioxolane | C4H8O2; simpler dioxolane structure | Used primarily as a solvent |
1,3-Dioxolan-4-methanol | C5H10O3; contains methanol substituent | Exhibits different solubility properties |
4-Hydroxy-2-methyl-1,3-dioxolane | C6H10O3; features a hydroxy group | Displays distinct biological activities |
The uniqueness of (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane lies in its specific stereochemistry and the presence of both hydroxy and dimethyl groups on the dioxolane ring. This combination influences its reactivity and biological interactions differently compared to other similar compounds .
Irritant